Esculentoside K

Description

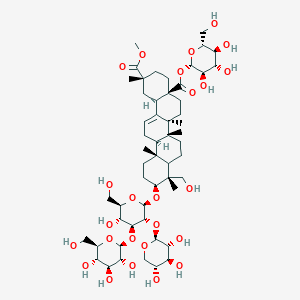

Structure

2D Structure

Properties

CAS No. |

130364-34-0 |

|---|---|

Molecular Formula |

C54H86O25 |

Molecular Weight |

1135.2 g/mol |

IUPAC Name |

2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |

InChI |

InChI=1S/C54H86O25/c1-49(47(69)71-6)13-15-54(48(70)79-45-40(68)37(65)34(62)27(19-56)74-45)16-14-52(4)23(24(54)17-49)7-8-30-50(2)11-10-31(51(3,22-58)29(50)9-12-53(30,52)5)76-46-42(78-43-38(66)32(60)25(59)21-72-43)41(35(63)28(20-57)75-46)77-44-39(67)36(64)33(61)26(18-55)73-44/h7,24-46,55-68H,8-22H2,1-6H3/t24-,25-,26-,27-,28-,29?,30-,31+,32+,33-,34-,35-,36+,37+,38-,39-,40-,41+,42-,43+,44+,45+,46+,49-,50+,51+,52-,53-,54+/m1/s1 |

InChI Key |

AMQRUZXXGQEOGN-IOQLHXQASA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |

Isomeric SMILES |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C(=O)OC |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |

Synonyms |

esculentoside K Glu-Xyl-Glu-Glu-PA |

Origin of Product |

United States |

Natural Occurrence, Extraction, and Isolation Methodologies for Esculentoside K

Botanical Sources and Geographic Distribution of Esculentoside K-Producing Plants

This compound is primarily found in plants belonging to the Phytolacca genus, which is part of the Phytolaccaceae family. This genus includes several species known to contain various triterpenoid (B12794562) saponins (B1172615).

Focus on Phytolacca esculenta and Other Phytolacca Species

Phytolacca esculenta Van Houtte, also known as Chinese pokeweed, is a significant source of this compound. This compound was isolated from the roots of Phytolacca esculenta. nih.govresearchgate.netthieme-connect.comthieme-connect.dethieme-connect.com Other Phytolacca species, such as Phytolacca americana (American pokeweed) and Phytolacca acinosa (Indian pokeweed), are also known to contain a variety of triterpenoid saponins, including other esculentosides and phytolaccosides. nih.govresearchgate.netnih.govmdpi.comresearchgate.neteuropa.eutandfonline.comnih.govdoctorlib.orgwikipedia.orgresearchgate.netfrontiersin.org

The geographic distribution of these species varies. Phytolacca esculenta is native to temperate eastern Asia, including the Himalayas, most of China, Vietnam, and Japan, and has been introduced to Europe. wikipedia.org Phytolacca americana is widely distributed. nih.govresearchgate.neteuropa.eu Phytolacca acinosa is also native to temperate eastern Asia and the Himalayas and has been introduced to Europe and parts of the United States. wikipedia.org

Advanced Extraction Techniques for this compound and Other Saponins

The extraction of triterpenoid saponins, including this compound, from plant matrices involves various techniques aimed at efficiently isolating these compounds. While conventional methods like maceration, reflux, and Soxhlet extraction have been used, modern techniques offer advantages in terms of speed, solvent consumption, and efficiency. mdpi.comcramagiurgea.ro

Ultrasound-Assisted Extraction Optimization

Ultrasound-assisted extraction (UAE) is recognized as an efficient and environmentally friendly method for extracting saponins from plant materials. mdpi.comcramagiurgea.romdpi.combiozoojournals.romdpi.com UAE utilizes ultrasonic waves to enhance the transfer of compounds from the plant material into the solvent. This process can lead to the disruption of cell walls, increasing the rate of mass transfer. mdpi.com

Research has focused on optimizing parameters for UAE of triterpenoid saponins from various plants, which can be relevant to the extraction of this compound. Optimal conditions typically involve factors such as solvent type and concentration (e.g., ethanol-water mixtures), solvent-to-sample ratio, extraction time, and ultrasonic power and temperature. nih.govmdpi.commdpi.combiozoojournals.roasianpubs.org For instance, optimized UAE conditions for triterpenoid saponins from Ganoderma lucidum included an extraction time of 27 min, ultrasonic power of 135 W, and a solvent-to-solid ratio of 47 mL/g, resulting in a significantly increased yield compared to classical extraction. asianpubs.org Another study on Polyscias fruticosa roots found optimal UAE conditions to be 60 °C, 185 W ultrasonic power, and 65 minutes, yielding high total saponin (B1150181) content. mdpi.com For Phytolacca species, ultrasound-assisted extraction with ethanol-H₂O (1:1, v/v), a solvent:sample ratio of 1:8, performed 3 times for 30 minutes each, was found to be efficient for extracting triterpenoid saponins. nih.govmdpi.com

Data from optimization studies highlight the impact of these parameters on extraction yield and saponin content.

| Parameter | Optimal Range/Value (Example from Literature) | Impact on Yield/Content (Example from Literature) | Source |

| Solvent | Ethanol-water (various ratios, e.g., 1:1) | High solubility for saponins | nih.govmdpi.comcramagiurgea.ro |

| Solvent-to-Sample Ratio | 1:8 to 47:1 (mL/g) | Affects mass transfer and yield | nih.govmdpi.combiozoojournals.roasianpubs.org |

| Extraction Time | 27 to 65 minutes | Sufficient time for compound diffusion | mdpi.combiozoojournals.roasianpubs.org |

| Ultrasonic Power | 135 to 185 W | Enhances cell disruption and mass transfer | mdpi.comasianpubs.org |

| Temperature | 60 to 78.2 °C | Can increase solubility and diffusion | mdpi.combiozoojournals.ro |

Other Modern Extraction Strategies for Triterpenoid Saponins

Beyond UAE, other modern extraction techniques are employed for triterpenoid saponins. These include accelerated/pressurized solvent extraction (ASE or PLE), which uses high pressure and temperature to increase solvent diffusion and speed up extraction. mdpi.com Microwave-assisted extraction (MAE) is another technique that utilizes microwave energy to heat the solvent and plant matrix, improving extraction efficiency. mdpi.comcramagiurgea.ro Supercritical fluid extraction (SFE) has also been successfully applied for saponin extraction. cramagiurgea.romdpi.com These methods offer advantages over conventional techniques by reducing extraction time and solvent consumption. mdpi.comcramagiurgea.ro

Chromatographic Purification and Isolation Strategies for this compound

Following extraction, purification and isolation steps are necessary to obtain this compound in a pure form. Chromatographic methods are widely used for this purpose due to their ability to separate compounds based on their differential partitioning between a stationary and a mobile phase. cramagiurgea.ro

Conventional column chromatography using various stationary phases like silica (B1680970) gel or macroporous resins has been historically used for saponin purification. thieme-connect.commdpi.comnih.gov However, these methods can be tedious and may result in lower yields. nih.gov

High-performance liquid chromatography (HPLC), often coupled with detectors like UV-Vis spectrophotometry, evaporative light scattering detection (ELSD), or mass spectrometry (MS), is a common analytical and preparative technique for saponins. nih.govmdpi.comcramagiurgea.ronih.gov LC-MS, in particular, is powerful for the identification and analysis of triterpenoid saponins. nih.govmdpi.com

High-Speed Countercurrent Chromatography (HSCCC) Applications

High-speed countercurrent chromatography (HSCCC), also known as countercurrent chromatography (CCC), is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix. nih.govpan.olsztyn.ploup.comnih.govnih.govresearchgate.netaocs.org This feature minimizes irreversible adsorption of analytes, leading to high sample recovery and purity. nih.govoup.comnih.govresearchgate.net

HSCCC is well-suited for the separation and purification of triterpenoid saponins. nih.govpan.olsztyn.ploup.com The technique relies on the differential partitioning of compounds between two immiscible liquid phases. pan.olsztyn.plaocs.org The selection of an appropriate two-phase solvent system is crucial for successful separation, with the partition coefficient (K) of the target compounds being a key factor. nih.govnih.govnih.govresearchgate.net An ideal K value typically falls within the range of 0.5 to 2.0 for efficient separation. nih.govresearchgate.net

Studies have demonstrated the successful application of HSCCC for isolating saponins, including esculentosides, from Phytolacca species. For instance, HSCCC coupled with ELSD has been used for the separation and purification of esculentosides A, B, C, and D from the roots of Radix Phytolaccae (derived from Phytolacca acinosa or P. americana). nih.govresearchgate.netscispace.com A solvent system composed of chloroform-methanol-water (4:4:2, v/v/v) was effectively used in this separation. nih.govresearchgate.net While specific applications of HSCCC solely for the isolation of this compound were not extensively detailed in the search results, the successful use of this technique for other esculentosides and triterpenoid saponins from Phytolacca suggests its potential applicability for this compound isolation.

HSCCC offers a powerful preparative method for obtaining highly pure saponins from complex plant extracts. nih.govoup.comnih.govresearchgate.net

Preparative Liquid Chromatography for Saponin Separation

Preparative liquid chromatography (PLC), including preparative high-performance liquid chromatography (Prep-HPLC), is a powerful technique widely used for the separation and purification of saponins on a larger scale than analytical chromatography. tandfonline.comteledynelabs.comwarwick.ac.uk The objective of preparative chromatography is to isolate sufficient quantities of a target compound for further study or application. teledynelabs.comwarwick.ac.uk

Reversed-phase chromatographic columns are commonly used in preparative HPLC for saponin separation. google.comnih.gov Mobile phases typically consist of mixtures of water with organic solvents such as acetonitrile (B52724), methanol, or ethanol (B145695). tandfonline.comgoogle.comiomcworld.com The specific composition of the mobile phase is optimized to achieve satisfactory separation of the target saponins. Gradient or isocratic elution methods can be employed. google.com

Preparative HPLC allows for the purification of saponins from complex extracts, yielding compounds with high purity. tandfonline.com For instance, preparative separation of saponins from Panax notoginseng using an ethanol-water system on a C18 column has successfully yielded purified saponins. tandfonline.comresearchgate.net Two-dimensional preparative liquid chromatography, utilizing both reversed-phase and hydrophilic columns, has also been developed for efficient separation and purification of saponin monomers from extracts. google.com

Data from a study on the preparative separation of saponins from Panax notoginseng using Prep-HPLC with an ethanol-water system on an Alltech Alltima C18 column demonstrated the effectiveness of this method for obtaining purified compounds tandfonline.com:

| Compound | Purity (%) |

| Notoginsenoside R1 | >96 |

| Ginsenoside Re | >96 |

| Ginsenoside Rg1 | >96 |

| Ginsenoside Rb1 | >96 |

| Ginsenoside Rd | >96 |

This illustrates the capability of preparative liquid chromatography in achieving high purity for isolated saponins.

Enrichment Methodologies for Esculentosides from Complex Extracts

Enrichment methodologies are crucial initial steps in the purification process, aiming to increase the concentration of target compounds, such as esculentosides, from crude plant extracts before applying high-resolution separation techniques. Macroporous resins are frequently used for the enrichment of saponins. google.comnih.gov These resins can adsorb saponins from aqueous or hydroalcoholic solutions, allowing for the removal of many impurities. The adsorbed saponins are then eluted using appropriate solvents, resulting in a fraction enriched in saponins. google.comnih.gov

For example, macroporous resin D-101 has been shown to have good adsorption and desorption properties for minor saponins from Panax notoginseng leaves, effectively enriching them before further purification by preparative HPLC. nih.gov Another study on the separation of triterpene saponins from Radix phytolaccae utilized liquid-liquid extraction with saturated n-butanol to enrich the saponin fraction from a water-soluble extract. mdpi.com Following this, macroporous resin AB-8 was used for further enrichment before column chromatography. mdpi.com

The selection of the macroporous resin and the optimization of adsorption and elution conditions, such as the ethanol concentration for elution, are critical for effective enrichment of the target saponins. nih.gov These enrichment steps help to reduce the complexity of the sample, making subsequent preparative chromatography more efficient.

Biosynthesis and Synthetic Approaches Towards Esculentoside K and Its Analogs

Proposed Biosynthetic Pathways of Oleanene-Type Triterpenoid (B12794562) Saponins (B1172615) in Plants

The biosynthesis of triterpenoid saponins, including the oleanene type to which esculentoside K belongs, originates from the isoprenoid pathway. This pathway involves the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids, both of which supply the C5 precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). tandfonline.comresearchgate.netresearchgate.net These precursors are then utilized to form the linear 30-carbon compound squalene (B77637). tandfonline.comresearchgate.net

The first committed step in triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene (B107256), which is formed by the oxidation of squalene catalyzed by squalene epoxidase (SE). researchgate.netnih.gov This cyclization is mediated by oxidosqualene cyclases (OSCs), also known as triterpene synthases. nih.govfrontiersin.org In the case of oleanene-type saponins, a key OSC is β-amyrin synthase (β-AS), which catalyzes the cyclization of 2,3-oxidosqualene to β-amyrin, the aglycone precursor for many oleanane (B1240867) saponins, including those related to this compound. researchgate.netnih.govplos.orgwikipedia.orgresearchgate.netresearchgate.net

Following the formation of the triterpenoid backbone (e.g., β-amyrin), a series of enzymatic modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (P450s) and uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs). tandfonline.comresearchgate.netfrontiersin.orgnih.govfrontiersin.org P450 enzymes are responsible for various oxidation steps, such as hydroxylations and carboxylation, at specific positions on the triterpenoid skeleton. nih.govfrontiersin.orgplos.orgresearchgate.netnih.gov For instance, the oxidation of the C-28 methyl group of β-amyrin to a carboxyl group, leading to oleanolic acid, is catalyzed by P450 enzymes of the CYP716A subfamily. nih.govplos.orgwikipedia.orgresearchgate.net UGTs then catalyze the attachment of sugar moieties to specific hydroxyl or carboxyl groups on the triterpenoid aglycone, forming the diverse array of saponin (B1150181) structures. tandfonline.comresearchgate.netfrontiersin.orgnih.govfrontiersin.orgoup.com The specific sequence and type of sugar attachments, as well as the positions of attachment, are determined by the activity of specific UGTs. frontiersin.orgfrontiersin.orgoup.com

While the general pathway is understood, the precise enzymatic steps and the specific enzymes involved in the biosynthesis of this compound itself are not fully elucidated. However, research on the biosynthesis of other oleanane-type saponins, such as glycyrrhizin (B1671929) and those in Glycine max and Lotus japonicus, provides valuable insights into the potential enzymatic machinery involved. frontiersin.orgresearchgate.netfrontiersin.org The diversity of saponin structures in plants is attributed to the variation in homologous P450 and UGT enzymes. frontiersin.orgfrontiersin.org

Investigations into Enzymatic Synthesis of this compound Precursors

Enzymatic synthesis offers a promising route for producing complex natural products and their precursors under mild and selective conditions. d-nb.inforesearchgate.net While direct enzymatic synthesis of this compound precursors is not extensively documented in the provided search results, research on the enzymatic synthesis of other triterpenoids and their modifications provides a basis for potential future investigations.

Studies have focused on the enzymatic production of key triterpenoid aglycones like oleanolic acid using recombinant enzymes in heterologous hosts such as Saccharomyces cerevisiae. plos.org For example, co-expression of β-amyrin synthase, a CYP716A P450, and a cytochrome P450 reductase in yeast has enabled the production of oleanolic acid from 2,3-oxidosqualene. plos.org Comparing the activity of different β-amyrin synthase and CYP716A homologues has shown significant variations in productivities and profiles, highlighting the importance of enzyme selection for efficient synthesis. plos.org

Enzymatic glycosylation, catalyzed by UGTs, is a crucial step in saponin biosynthesis and a target for enzymatic synthesis. researchgate.netfrontiersin.orgfrontiersin.orgoup.comresearchgate.net UGTs can attach sugar moieties to various aglycones, and enzymatic glycosylation of terpenoids has been explored to produce glycosylated derivatives with altered properties, including improved water solubility and biological activity. researchgate.net While specific UGTs for the glycosylation pattern of this compound have not been identified in the search results, the principles established for the enzymatic glycosylation of other triterpenoids are applicable.

Enzymatic methods are also being investigated for the synthesis of diverse compounds and precursors in other areas, such as the enzymatic synthesis of oligoamide polymer precursors using amide synthetases. biorxiv.org These advancements in enzymatic synthesis techniques suggest potential for their application in the tailored production of this compound precursors.

Semi-synthetic Modifications and Derivative Design of this compound

Semi-synthetic modifications of natural products, including triterpenoid saponins, are pursued to improve their properties, such as pharmacokinetic profiles, solubility, stability, and biological activity, or to create novel derivatives with enhanced therapeutic potential. researchgate.netnih.govnih.gov this compound, as a natural triterpenoid saponin, can serve as a starting material for such modifications.

Semi-synthesis typically involves chemically modifying a naturally occurring compound. For triterpenoid saponins, modifications can be made to both the aglycone and the sugar moieties. nih.gov Common modifications on the aglycone include alterations to hydroxyl, carboxyl, or ketone groups through reactions such as esterification, etherification, oxidation, or reduction. researchgate.netnih.gov Modifications to the sugar chains can involve changing the type or position of sugar residues, or introducing other functional groups. nih.govgoogle.com

Research on semi-synthetic derivatives of other oleanane-type saponins, like oleanolic acid and esculentoside A, demonstrates the potential of this approach. researchgate.netnih.govnih.gov For instance, modifications to the carboxyl group at position 28 of esculentoside A have been shown to affect its biological activities. nih.gov Semi-synthetic derivatives of oleanolic acid have been developed with improved anti-inflammatory and other pharmacological properties. wikipedia.orgresearchgate.netnih.gov

The design of this compound derivatives would likely focus on targeting specific structural features to modulate its interactions with biological targets or improve its pharmacological profile. This could involve modifying the aglycone to alter its lipophilicity or introduce new functional groups, or modifying the sugar chain to influence solubility, targeting, or metabolic stability. The resulting semi-synthetic analogs can then be evaluated for their biological activities to identify compounds with improved properties compared to the parent this compound.

Structure Activity Relationship Sar Studies of Esculentoside K and Its Derivatives

Identification of Key Pharmacophoric Features Governing Biological Activities

Pharmacophoric features are the spatial arrangements of chemical functionalities essential for a molecule to interact with a specific biological target and elicit a biological response nih.gov. For esculentosides, key pharmacophoric features are likely associated with both the triterpenoid (B12794562) aglycone and the attached sugar units. Studies on related saponins (B1172615), such as esculentoside A, suggest that structural features on the aglycone, as well as the nature and arrangement of sugar moieties, play a significant role in their biological activities, including anti-inflammatory and cytotoxic effects researchgate.netnih.gov. The presence of hydroxyl and carboxyl groups on the aglycone can influence solubility and interactions with biological molecules ontosight.ai.

Impact of Glycosidic Moieties on Pharmacological Profiles

The glycosidic moieties, or the sugar chains attached to the aglycone, are critical determinants of the pharmacological profiles of saponins. The number, type, and linkage of sugar units can significantly alter a saponin's solubility, membrane permeability, and interaction with biological targets researchgate.netnih.gov. Esculentosides can have mono-, di-, or tri-saccharide units at the C-3 position and may or may not have a glucose residue at the C-28 position of the aglycone researchgate.net.

Research on esculentoside A and its derivatives has demonstrated that modifications to the glycosidic structure can impact activities such as the inhibition of LPS-induced nitric oxide production and haemolytic activity nih.gov. For instance, a study comparing esculentoside A derivatives with its aglycone derivatives found that the aglycone and its derivatives showed higher inhibitory effects on LPS-induced NO production and lower haemolytic activities compared to esculentoside A and its derivatives nih.gov. This suggests that the presence and specific structure of the glycosidic chain can influence both efficacy and potential toxicity (like haemolytic activity, a common property of saponins) nih.govnih.gov.

Another study focusing on quinoa saponins, which are also triterpenoid-based, highlighted that converting bidesmosidic saponins (with sugar chains at two positions) to their monodesmosidic form (with a sugar chain at one position) by hydrolyzing the ester linkage at C-28 drastically increased their membranolytic (haemolytic) activity nih.gov. While this study focused on different saponins, it illustrates the profound impact of glycosidic moieties, particularly at the C-28 position, on membrane-related activities nih.gov.

Data from SAR studies on esculentoside A derivatives show varying levels of activity based on structural modifications. A table summarizing such findings could illustrate the impact of different glycosidic patterns or aglycone substitutions on specific biological readouts.

| Compound / Modification | LPS-induced NO Inhibition | Haemolytic Activity |

| Esculentoside A | Moderate | Higher |

| Esculentoside A Aglycone | Higher | Lower |

| Esculentoside A Derivative X | Varied | Varied |

| Esculentoside A Derivative Y | Varied | Varied |

Influence of Aglycone Structural Variations on Bioactivity

The aglycone, the triterpenoid core structure, provides the fundamental scaffold for esculentosides and is a major determinant of their biological activity ontosight.aiontosight.ai. Esculentosides are primarily derived from oleanene-type aglycones, such as jaligonic acid or its 30-methyl ester, phytolaccagenin (B1677769) researchgate.netontosight.ai. Variations in the aglycone structure, including the presence and position of functional groups like hydroxyl, carboxyl, and methyl ester groups, as well as modifications to the ring structure, can significantly impact bioactivity ontosight.aiontosight.ai.

Studies comparing the biological activities of esculentoside A and its aglycone, phytolaccagenin, have shown that the aglycone itself possesses significant biological activity, sometimes exceeding that of the glycosylated form nih.gov. For example, phytolaccagenin demonstrated higher inhibitory effects on LPS-induced NO production and lower haemolytic activity compared to esculentoside A nih.gov. This highlights the crucial role of the aglycone structure in mediating these effects.

The specific arrangement and functionalization of the oleanane (B1240867) skeleton in esculentosides contribute to their ability to interact with various biological targets, including enzymes like COX-2 and CK2, and proteins like HMGB1 researchgate.netnih.gov. The lipophilicity conferred by the aglycone also influences cellular uptake and membrane interactions ontosight.aicymitquimica.com.

Computational Approaches for SAR Prediction

Computational methods play an increasingly important role in predicting and understanding the SAR of bioactive compounds, including esculentosides. These methods can help identify key structural features, predict activity, and guide the design of novel derivatives with improved properties creative-proteomics.comnih.govfrontiersin.orgmedcraveonline.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Esculentosides

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural and physicochemical properties of compounds with their biological activities creative-proteomics.commedcraveonline.com. By analyzing a series of compounds with known structures and activities, QSAR models can identify the molecular descriptors that are most predictive of biological response medcraveonline.com.

For esculentosides, QSAR modeling can be used to understand how specific structural variations in the aglycone or glycosidic moieties quantitatively affect activities such as anti-inflammatory effects, cytotoxicity, or enzyme inhibition researchgate.netresearchgate.net. A QSAR model developed for related saponins identified the branched trisaccharide moiety at C-3 and the branched tetrasaccharide at C-28 with an acetyl group on the glucose residue as important features for cytotoxicity enhancing activity researchgate.net. While this finding is for different saponins, it illustrates the application of QSAR in pinpointing key structural determinants of activity within the saponin (B1150181) class.

QSAR models can help prioritize the synthesis and testing of new esculentoside derivatives by predicting their potential activity before experimental work, thus saving time and resources medcraveonline.com.

Ligand-Based and Receptor-Based Pharmacophore Modeling

Pharmacophore modeling involves creating a spatial model of the essential features that a molecule must possess to bind to a target and exert its biological effect nih.gov. Two main approaches are used: ligand-based and receptor-based modeling nih.govfrontiersin.org.

Ligand-based pharmacophore modeling relies on a set of known active compounds (ligands) to identify common features in their 3D structures that are necessary for activity nih.govfrontiersin.org. These features can include hydrogen bond donors and acceptors, hydrophobic centers, and charged regions nih.gov. By aligning the structures of active esculentosides and their derivatives, a ligand-based pharmacophore model could identify the critical spatial arrangement of functional groups required for a specific activity.

Receptor-based pharmacophore modeling, also known as structure-based pharmacophore modeling, utilizes the 3D structure of the biological target (receptor) to identify the features in the binding site that interact with the ligand nih.govfrontiersin.org. If the structure of a protein target for Esculentoside K is known (e.g., COX-2, CK2, or HMGB1, which are targets for related esculentosides), this approach could provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and its target researchgate.netnih.govresearchgate.net.

Both ligand-based and receptor-based pharmacophore models can be used for virtual screening of compound databases to identify potential new esculentoside-like molecules with desired activities nih.govfrontiersin.org. They can also help explain why certain structural modifications in esculentosides lead to changes in potency or efficacy by visualizing how these changes affect the fit within the pharmacophore model or the receptor binding site. Computational studies, including molecular docking and molecular dynamics simulations, have been used to investigate the binding interactions of esculentoside A with targets like the SARS-CoV-2 spike protein, providing insights into potential mechanisms of action at the molecular level researchgate.netcerist.dznih.gov.

| Computational Method | Application in Esculentoside SAR |

| QSAR Modeling | Predicting activity based on structural descriptors; identifying key structural features for potency. medcraveonline.com |

| Ligand-Based Pharmacophore Modeling | Identifying common essential features among active esculentosides; virtual screening for similar compounds. nih.gov |

| Receptor-Based Pharmacophore Modeling | Understanding interactions with known targets; guiding modifications for improved binding. nih.govfrontiersin.org |

| Molecular Docking | Predicting binding modes and affinities to target proteins. researchgate.netcerist.dznih.gov |

| Molecular Dynamics Simulation | Assessing the stability of ligand-target complexes; providing dynamic interaction insights. researchgate.netnih.gov |

Preclinical Pharmacological Investigations and Molecular Mechanisms of Esculentoside K

Anti-inflammatory Mechanisms in Preclinical Models

No data available.

Modulation of Pro-inflammatory Cytokine Production (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6))

No data available.

Inhibition of Key Inflammatory Signaling Pathways

No data available.

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

No data available.

Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK, JNK, p38)

No data available.

NOD-like Receptor Pyrin Domain-containing Protein 3 (NLRP3) Inflammasome Inhibition

No data available.

Cyclooxygenase-2 (COX-2) Activity Modulation

No data available.

Table of Compounds

As no specific research findings on Esculentoside K could be detailed, a corresponding table of mentioned compounds cannot be generated.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

No studies were identified that investigated the ability of this compound to activate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Research on other natural compounds has explored PPARγ activation as a mechanism for anti-inflammatory and metabolic regulatory effects, but this has not been examined for this compound.

Regulation of Macrophage Polarization (M1/M2 Phenotypes)

There is no available research on the effects of this compound on the regulation of macrophage polarization. The potential for this compound to influence the shift between pro-inflammatory (M1) and anti-inflammatory (M2) macrophage phenotypes has not been reported in preclinical studies.

Anticancer Mechanisms in Preclinical Models

Detailed preclinical investigations into the anticancer mechanisms of this compound are not present in the available scientific literature. While other esculentosides have been studied for their anticancer properties, the specific actions of this compound remain uninvestigated.

Induction of Cell Cycle Arrest (e.g., G0/G1 Phase)

No data has been published detailing whether this compound can induce cell cycle arrest in cancer cells. For example, studies on the related compound Esculentoside A have shown an ability to arrest cancer cells in the G0/G1 phase, but similar analyses for this compound are absent.

Apoptosis Induction Pathways

The pathways through which this compound might induce apoptosis, or programmed cell death, in cancer cells have not been elucidated.

Caspase Activation and Bcl-2 Family Protein Modulation

There are no specific findings on how this compound may affect key apoptosis-regulating proteins, such as caspases or members of the Bcl-2 family. The intricate mechanisms involving the activation of executioner caspases or the modulation of pro- and anti-apoptotic Bcl-2 proteins by this compound have not been a subject of published research.

Inhibition of Cancer Cell Proliferation

While the broader class of esculentosides has been noted for potential anticancer activities, specific studies demonstrating and quantifying the inhibition of cancer cell proliferation by this compound are not available.

Suppression of Cancer Cell Migration and Invasion (e.g., Matrix Metalloproteinase-9 (MMP-9) Expression)

Cancer cell migration and invasion are critical processes in the metastatic cascade, allowing cancer cells to spread from the primary tumor to distant organs. A key family of enzymes involved in this process is the matrix metalloproteinases (MMPs), which degrade the extracellular matrix (ECM), a major barrier to cell movement. wikipedia.org MMP-9, in particular, is a zinc-dependent endopeptidase that plays a vital role in the degradation of type IV collagen, a major component of the basement membrane. nih.gov High expression of MMP-9 is frequently associated with advanced tumor stage, increased invasion, and poor prognosis in various cancers. wikipedia.orgnih.gov Inhibition of MMP-9 expression or activity is therefore considered a promising strategy for anti-metastatic therapies. nih.gov

Despite the importance of this area, a review of available preclinical studies reveals no specific data on the effects of this compound on the suppression of cancer cell migration, invasion, or the expression of Matrix Metalloproteinase-9 (MMP-9).

Modulation of Key Oncogenic Signaling Pathways (e.g., IL-6/STAT3, PI3K/Akt/mTOR)

Oncogenic signaling pathways are complex networks within cells that, when dysregulated, can drive cancer development and progression by promoting cell proliferation, survival, and metastasis.

IL-6/STAT3 Pathway : The Interleukin-6 (IL-6)/STAT3 (Signal Transducer and Activator of Transcription 3) pathway is a critical signaling cascade in many cancers. nih.gov The binding of the cytokine IL-6 to its receptor initiates a cascade that leads to the phosphorylation and activation of STAT3. nih.gov Activated STAT3 then translocates to the nucleus, where it acts as a transcription factor to promote the expression of genes involved in cell survival, proliferation, and angiogenesis, while also contributing to an immunosuppressive tumor microenvironment. nih.gov Aberrant, persistent activation of the STAT3 pathway is common in many tumor types and is linked to poor outcomes. mdpi.com

PI3K/Akt/mTOR Pathway : The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell metabolism, growth, proliferation, and survival. targetmol.comnih.gov It is one of the most frequently hyperactivated signaling pathways in human cancer, often due to mutations in its core components. targetmol.com Activation of this pathway leads to downstream effects that promote protein synthesis, cell growth, and inhibit apoptosis (programmed cell death). frontiersin.org

Currently, there are no specific preclinical research findings available that detail the modulatory effects of this compound on the IL-6/STAT3 or PI3K/Akt/mTOR signaling pathways.

Neuroprotective Mechanisms in Preclinical Models

Neuroprotection refers to strategies that preserve neuronal structure and function. Research in this area is critical for developing treatments for neurodegenerative diseases, which are characterized by the progressive loss of neurons. mdpi.com

Attenuation of Neuroinflammation

Neuroinflammation is the inflammatory response within the brain and spinal cord. While it is a protective mechanism in the short term, chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease. mdpi.com This sustained inflammation involves the activation of brain-resident immune cells like microglia and astrocytes, which release pro-inflammatory cytokines, chemokines, and reactive oxygen species, contributing to neuronal damage. frontiersin.org

Specific studies investigating the ability of this compound to attenuate neuroinflammation in preclinical models have not been identified in the available literature.

Mitigation of Amyloid-β Pathology

The amyloid-β (Aβ) peptide is the main component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. mdpi.comnih.gov According to the amyloid cascade hypothesis, the misfolding and aggregation of Aβ peptides into toxic oligomers and extracellular plaques is a central event in the disease's pathogenesis, initiating a cascade of events that includes neuroinflammation and neuronal death. mdpi.com Therapeutic strategies often focus on reducing Aβ production, inhibiting its aggregation, or enhancing its clearance from the brain. explorationpub.com

There is currently no available research detailing the effects of this compound on the mitigation of amyloid-β pathology in preclinical models. Research on the closely related Esculentoside A, however, has shown it can alleviate cognitive deficits and amyloid pathology in an Alzheimer's disease mouse model. explorationpub.com

Inhibition of Neuronal Cell Apoptosis

Apoptosis, or programmed cell death, is a highly regulated process essential for normal development and tissue maintenance. nih.gov However, in neurodegenerative diseases, dysregulation of apoptotic pathways can lead to the excessive and premature death of neurons. nih.gov Signals that can trigger neuronal apoptosis include oxidative stress, neuroinflammation, and the accumulation of toxic proteins like amyloid-β. nih.gov Targeting the molecular machinery of apoptosis, such as the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, is a key area of neuroprotective research.

Preclinical studies specifically examining the role of this compound in the inhibition of neuronal cell apoptosis are not found in the current scientific literature.

Interaction with Neuroinflammatory and Neurodegenerative Signaling Pathways

The progression of neurodegenerative diseases is governed by complex signaling pathways that control inflammation, oxidative stress, and cell survival. Key pathways include:

Mitogen-activated protein kinases (MAPKs) : These are involved in cellular responses to a wide range of stimuli and play a crucial role in neuroinflammation. nih.gov

Nuclear factor-κB (NF-κB) : A primary transcription factor that regulates the expression of many pro-inflammatory genes. researchgate.net

NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome : A multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines. researchgate.net

Modulating these pathways is a significant focus of therapeutic development. For instance, the related compound Esculentoside A has been shown to exert anti-inflammatory activity by suppressing NF-κB p65 translocation and inhibiting the NLRP3 inflammasome in microglial cells. researchgate.net

However, there is no specific information available from preclinical studies regarding the interaction of this compound with these or other neuroinflammatory and neurodegenerative signaling pathways.

Following a comprehensive search of scientific literature and chemical databases, there is no readily available information on a compound specifically designated as "this compound" in the context of preclinical antiviral research. The existing body of research primarily focuses on other members of the esculentoside family, most notably Esculentoside A.

Therefore, it is not possible to provide an article on the preclinical pharmacological investigations and molecular mechanisms of this compound as requested. The scientific community has not published findings on its antiviral mechanisms, including its potential inhibition of viral entry or its effects on the viral replication cycle.

It is possible that "this compound" may be a new or less-studied derivative, an internal laboratory designation not yet in public literature, or a misnomer for a more well-documented compound like Esculentoside A.

Research on the antiviral properties of oleanane-type triterpenoid (B12794562) saponins (B1172615), the class of compounds to which esculentosides belong, is an active area of investigation. Studies on related compounds have demonstrated various antiviral activities, including the disruption of viral entry and the inhibition of viral replication machinery. However, without specific data for "this compound," any discussion would be speculative and would not adhere to the strict, evidence-based requirements of the requested article.

Should research on "this compound" be published in the future, a detailed article on its pharmacological properties and molecular mechanisms could be generated. At present, the lack of available data prevents the creation of the requested scientific article.

Analytical Methodologies for Quantification and Quality Control of Esculentoside K

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)

The hyphenation of HPLC with MS provides a robust platform for the analysis of Esculentoside K. HPLC separates the compound from a complex mixture, while MS offers sensitive and specific detection and structural elucidation.

The development of a reliable quantitative method for this compound involves a systematic optimization of chromatographic and mass spectrometric conditions, followed by a thorough validation process in line with regulatory guidelines.

Chromatographic Conditions: A reversed-phase HPLC (RP-HPLC) approach is typically employed for the separation of saponins (B1172615) like this compound. A C18 column is a common choice for the stationary phase due to its ability to effectively separate compounds based on their hydrophobicity. The mobile phase usually consists of a gradient mixture of an aqueous solution (often containing a modifier like formic acid or acetic acid to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution allows for the effective separation of a wide range of compounds with varying polarities that may be present in the sample matrix.

Mass Spectrometric Detection: Electrospray ionization (ESI) is a suitable ionization technique for triterpenoid (B12794562) saponins like this compound, which are polar and thermally labile. Detection is typically performed in the negative ion mode, as saponins readily form [M-H]⁻ or [M+HCOO]⁻ adducts. For quantitative analysis, tandem mass spectrometry (MS/MS) is operated in the Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for this compound, which provides high selectivity and sensitivity, minimizing interference from co-eluting compounds.

Method Validation: A comprehensive validation of the analytical method is essential to ensure its reliability for the intended application. The validation parameters typically include linearity, precision, accuracy, recovery, limit of detection (LOD), and limit of quantification (LOQ).

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Precision (%RSD) | Intra-day: ≤ 15% Inter-day: ≤ 15% |

| Accuracy (%RE) | Within ±15% of the nominal concentration |

| Recovery (%) | Consistent, precise, and reproducible |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |

This table presents typical acceptance criteria for the validation of a quantitative analytical method.

Illustrative Linearity Data for a Saponin (B1150181) Analogue: The calibration curve for a related saponin, analyzed by LC-MS/MS, would be constructed by plotting the peak area against the concentration of the standard. A linear regression analysis is then applied to determine the equation of the line and the correlation coefficient (r²).

| Concentration (ng/mL) | Peak Area (Arbitrary Units) |

| 1 | 150 |

| 5 | 780 |

| 10 | 1600 |

| 50 | 8100 |

| 100 | 15900 |

| 500 | 80500 |

| 1000 | 162000 |

This interactive table illustrates a hypothetical calibration curve for a saponin, demonstrating excellent linearity with an r² value typically exceeding 0.99.

Biological Samples: The validated LC-MS/MS method can be applied to determine the concentration of this compound in biological matrices such as plasma, urine, and tissue homogenates. This is critical for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of the compound. Sample preparation is a crucial step to remove interfering substances and enrich the analyte. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed.

Plant Extracts: For the quality control of herbal medicines and plant extracts, the developed HPLC-MS method can be used to quantify the content of this compound in raw plant materials, such as the roots of Phytolacca esculenta. This ensures the consistency and potency of the botanical products. The extraction of this compound from the plant matrix is a critical preliminary step, often involving techniques like maceration, sonication, or reflux extraction with a suitable solvent, typically a hydroalcoholic mixture.

A study on the triterpenoid saponins in Phytolacca acinosa utilized Ultra-Performance Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) for identification. In this analysis, a compound identified as this compound exhibited a retention time of 3.75 minutes and a molecular formula of C₅₄H₈₆O₂₅. nih.gov

Other Chromatographic and Spectrometric Techniques for Quantitative Analysis

While HPLC-MS is the gold standard, other techniques can also be employed for the quantification of this compound, particularly for quality control purposes where high-throughput analysis may be required.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): Saponins like this compound lack a strong chromophore, making UV detection challenging. ELSD is a universal detector that is not dependent on the optical properties of the analyte. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. HPLC-ELSD methods have been successfully developed for the quantification of other saponins and can be adapted for this compound. researchgate.net The method offers good sensitivity and is suitable for the analysis of compounds without a UV chromophore.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): Similar to ELSD, CAD is a universal detector that measures charge imparted to analyte particles. It generally offers better sensitivity and a wider dynamic range compared to ELSD, making it another viable option for the quantification of this compound in quality control settings.

Ultra-Violet/Visible (UV/Vis) Spectrophotometry (Indirect Methods): While this compound itself does not have a strong UV absorbance, indirect spectrophotometric methods can be used for the quantification of total saponins in a plant extract. These methods often involve a colorimetric reaction, such as the vanillin-sulfuric acid assay, where the saponins react to form a colored product that can be measured spectrophotometrically. However, this method is not specific for this compound and provides an estimate of the total saponin content.

Computational Chemistry and Molecular Modeling Studies of Esculentoside K

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking simulations are widely used to predict the preferred orientation (binding pose) of a ligand, such as esculentoside K or its analogs, within the binding site of a target protein and to estimate the strength of the interaction (binding affinity). This helps in identifying potential molecular targets and understanding the nature of the ligand-target interactions.

Studies on esculentoside A, a related saponin (B1150181), have employed molecular docking to investigate its binding to proteins like the SARS-CoV-2 spike (S) protein and Angiotensin-Converting Enzyme 2 (ACE2). Molecular docking results indicated that esculentoside A had a strong binding affinity with the spike glycoprotein (B1211001) from SARS-CoV-2. nih.govresearchgate.net The docking process typically involves preparing the ligand and the target protein, defining the binding site, and then using algorithms to search for optimal binding poses and calculate docking scores. nih.gov Different scoring functions, such as semi-empirical potential functions, are used to evaluate the binding affinity, often expressed in kcal/mol. nih.govfrontiersin.org A more negative docking energy generally indicates stronger binding. frontiersin.org

Molecular docking has also been used to study the interaction of esculentoside A with other potential targets, including enzymes like cyclooxygenase-2 (COX-2) and casein kinase 2 (CK2), as well as the protein high-mobility group box 1 (HMGB1), based on molecular modeling and structural analogy. researchgate.net Comparative molecular docking studies have also been used to assess the binding of various saponin components, including esculentoside A, to targets like NLRP3 inflammasome. researchgate.net

While specific detailed binding affinity data (e.g., precise docking scores in kcal/mol) for this compound itself were not extensively found in the immediate search results, the studies on esculentoside A demonstrate the applicability of molecular docking in predicting the binding behavior of esculentosides with biological macromolecules.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, allowing researchers to assess the stability of the complex, analyze conformational changes in both the ligand and the protein, and gain deeper insights into the molecular interactions. nih.govebsco.com MD simulations build upon docking results, often taking the best-scoring docking pose as a starting point. nih.gov

For esculentoside A, MD simulations have been performed to evaluate the stability of its complex with the SARS-CoV-2 S-protein. These simulations revealed that esculentoside A maintained stable binding within the protein's binding pocket over the simulation period. nih.govresearchgate.net Parameters analyzed during MD simulations can include Root Mean Square Deviation (RMSD) to assess the structural stability of the protein backbone and the ligand-protein complex, Root Mean Square Fluctuation (RMSF) to measure the flexibility of residues, hydrogen bond analysis to identify key interactions, and calculations of binding free energy using methods like MM-PBSA (Molecular Mechanics/Poisson Boltzmann Surface Area). nih.govuiuc.edu

The results from MD simulations for esculentoside A and the S-protein complex indicated stable binding, supporting the potential of EsA as a spike protein blocker. nih.govresearchgate.net MD simulations are crucial for validating docking predictions and understanding the dynamic behavior of the ligand-receptor system. nih.gov

In Silico Prediction of Pharmacokinetic Profiles (e.g., ADME) for this compound and its Analogs

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction methods are computational tools used to estimate the pharmacokinetic properties of a compound based on its chemical structure. researchgate.netnih.gov Predicting these properties early in the research process helps in evaluating the drug-likeness and potential bioavailability of a compound and its analogs. mdpi.comphcogj.com

While specific in silico ADME data for this compound were not prominently featured in the search results, studies on related compounds and the general principles of in silico ADME prediction are relevant. In silico tools and web servers are available to predict various ADME parameters, including water solubility, gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and excretion. mdpi.comphcogj.comump.ac.idiapchem.orgmdpi.com

For example, in silico methods have been used to predict the pharmacokinetic parameters of other natural compounds, assessing properties like molecular weight, lipophilicity (log P), hydrogen bond donors and acceptors, and compliance with rules like Lipinski's rule of five, which are indicative of oral bioavailability. mdpi.comphcogj.comump.ac.id These predictions provide initial information on how a compound might behave in the body, influencing its potential as a therapeutic agent. mdpi.com Although direct ADME data for this compound were not found, the application of these computational methods to related saponins (B1172615) suggests their potential use in evaluating the pharmacokinetic profile of this compound and its synthetic analogs.

Synergistic Effects and Combination Research Involving Esculentosides

Synergistic Interactions with Other Natural Compounds from Phytolacca Species

The genus Phytolacca is a rich source of various bioactive compounds, including a variety of triterpenoid (B12794562) saponins (B1172615), flavonoids, and phenolic acids, which coexist with Esculentoside K. researchgate.nettandfonline.comnih.gov This co-occurrence of multiple phytochemicals has led researchers to investigate the potential for synergistic interactions, a phenomenon where the combined therapeutic effect of multiple compounds is greater than the sum of their individual effects. The principle of synergy is a cornerstone of phytotherapy, suggesting that the complex chemical matrix of a plant extract can offer therapeutic advantages over isolated single compounds. nih.gov

While direct preclinical studies quantifying the synergistic effects of this compound with other specific named compounds from Phytolacca species are not extensively documented in the current scientific literature, the chemical profile of these plants provides a strong basis for such potential interactions. For instance, Phytolacca americana leaves have been found to contain various flavonoids and phenolic compounds alongside saponins. researchgate.nettandfonline.comnih.gov Flavonoids are well-known for their antioxidant and anti-inflammatory properties, which could complement the known bioactivities of this compound. A synergistic relationship could manifest as enhanced anti-inflammatory or anticancer activity, or a reduction in the concentration of each compound needed to achieve a therapeutic effect.

The rationale for this expected synergy is that different compounds can act on multiple targets within a disease pathway. For example, while this compound might exert its effect through a specific mechanism, co-occurring flavonoids or other saponins could influence complementary cellular signaling pathways, leading to a more comprehensive therapeutic outcome. Although speculative without direct experimental evidence on this compound, this concept is supported by research on other plant extracts where combinations of saponins and flavonoids have demonstrated synergistic effects. nih.gov

Future Research Directions and Emerging Paradigms for Esculentoside K

Exploration of Novel Biological Targets and Mechanisms of Action

While some esculentosides, such as Esculentoside A, have been investigated for their molecular targets, including enzymes like cyclooxygenase 2 (COX-2) and casein kinase 2 (CK2), and proteins such as high-mobility group box 1 (HMGB1), the specific biological targets and detailed mechanisms of action for Esculentoside K remain less characterized. researchgate.netnih.gov Future research should prioritize the identification of the primary molecular targets that mediate the observed or predicted biological effects of this compound. This could involve a combination of in vitro studies using enzyme assays, receptor binding assays, and cell-based experiments, alongside in silico approaches such as molecular docking and network pharmacology. nih.gov Understanding the precise interactions of this compound with cellular pathways and molecular components will be crucial for elucidating its therapeutic potential and identifying specific conditions it could effectively treat. Investigating its influence on various signaling cascades, gene expression profiles, and protein-protein interactions could reveal novel mechanisms beyond those observed for other esculentosides.

Advanced Drug Delivery Systems and Nanotechnology Applications for Enhanced Efficacy

The application of advanced drug delivery systems and nanotechnology presents a significant emerging paradigm for improving the therapeutic efficacy of natural compounds like this compound. Nanotechnology, involving the manipulation of materials at the nanometer scale (1-100 nm), offers opportunities to enhance drug stability, solubility, bioavailability, and targeted delivery. mdpi.comnih.gov While direct research on this compound utilizing these technologies is not widely reported in the provided search results, the general advancements in this field suggest a strong potential for future exploration.

Nanocarriers such as nanoparticles, liposomes, micelles, and hydrogels have shown promise in delivering therapeutic agents to specific sites in the body, improving drug concentration at target tissues while potentially reducing systemic exposure and off-target effects. nih.govbiotech-asia.orgbiomedpharmajournal.org For a compound like this compound, which may have limitations in terms of solubility or membrane permeability, encapsulating it within a suitable nanocarrier could enhance its pharmacokinetic properties and improve its delivery to relevant biological targets. nih.gov Future research could focus on developing and evaluating different types of nanocarriers for this compound, assessing their ability to improve its stability in biological fluids, facilitate its transport across biological barriers, and achieve targeted accumulation in diseased tissues or cells. Stimuli-responsive nanomaterials that release the encapsulated compound in response to specific physiological cues (e.g., pH, temperature, enzyme activity) could also be explored for controlled and localized drug delivery. biotech-asia.orgbiomedpharmajournal.org

Integration of High-Throughput Screening and Omics Technologies in this compound Research

The integration of high-throughput screening (HTS) and omics technologies offers powerful tools for accelerating the discovery and characterization of the biological activities of this compound. HTS allows for the rapid evaluation of the effects of a compound on a large number of biological targets or cellular processes, enabling the identification of potential therapeutic indications or off-target effects. rsc.orgitjfs.com Combining HTS with omics technologies, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the molecular changes induced by this compound in biological systems. rsc.orgvanderbilt.edu

For instance, transcriptomics can reveal how this compound affects gene expression, proteomics can show changes in protein levels and modifications, and metabolomics can identify alterations in metabolic pathways. rsc.orgitjfs.com This integrated approach can help to unravel the complex mechanisms of action of this compound and identify biomarkers of its activity. The use of advanced models, such as human-induced pluripotent stem cell-derived organoids, in conjunction with HTS and omics technologies, represents a promising avenue for assessing the effects of this compound on specific organs or tissues and predicting its potential efficacy and toxicity. nih.gov Research on Esculentoside A has already utilized kidney organoids for nephrotoxicity assessment, suggesting the applicability of this approach to other esculentosides like this compound. nih.gov

Addressing Challenges in Standardization and Quality Control of this compound-Rich Extracts

This compound is often obtained from plant extracts, and the natural variability in the chemical composition of these extracts poses significant challenges for standardization and quality control. dcmhi.com.cnmdpi.comresearchgate.net Environmental factors, plant species variation, harvesting methods, and extraction procedures can all influence the concentration of this compound and other compounds in the final extract. dcmhi.com.cnmdpi.com Addressing these challenges is crucial for ensuring the reproducibility of research findings and the consistent quality of any potential this compound-based products.

Future research needs to focus on developing robust and standardized methods for the cultivation and harvesting of plants rich in this compound, as well as optimized extraction and purification protocols to obtain high-purity this compound. dcmhi.com.cnmdpi.com The development of validated analytical methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS), is essential for accurate identification and quantification of this compound in raw materials and extracts. nih.gov Establishing comprehensive quality control standards that encompass not only the content of this compound but also the profile of other co-occurring compounds and potential contaminants is vital. dcmhi.com.cnnih.gov Chemometric approaches and fingerprinting techniques can be employed to characterize the chemical composition of extracts and ensure batch-to-batch consistency. mdpi.com Collaborative efforts between researchers, regulatory agencies, and industry stakeholders will be necessary to establish and implement these standards effectively.

Q & A

Q. How to design a systematic review synthesizing this compound’s pharmacological profiles across disciplines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.